3-(3-(Carboxypyridin-2-yl)benzaldehyde
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Overview
Description
3-(3-(Carboxypyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C13H9NO3 and a molecular weight of 227.22 g/mol . It is a derivative of pyridinecarboxaldehyde, where the carboxyl group is attached to the second position of the pyridine ring, and the formyl group is attached to the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Carboxypyridin-2-yl)benzaldehyde) typically involves the reaction of 3-formylbenzoic acid with 2-aminopyridine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation . The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound) may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-(3-(Carboxypyridin-2-yl)benzaldehyde) undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-(3-(Carboxypyridin-2-yl)benzoic acid).
Reduction: 3-(3-(Hydroxypyridin-2-yl)benzyl alcohol).
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-(Carboxypyridin-2-yl)benzaldehyde) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-(Carboxypyridin-2-yl)benzaldehyde) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity. The presence of both carboxyl and formyl groups allows it to participate in various biochemical pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
- Pyridine-2-carboxaldehyde (Picolinaldehyde)
- Pyridine-3-carboxaldehyde (Nicotinaldehyde)
- Pyridine-4-carboxaldehyde (Isonicotinaldehyde)
Comparison: 3-(3-(Carboxypyridin-2-yl)benzaldehyde) is unique due to the presence of both a carboxyl group on the pyridine ring and a formyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which typically have only one functional group .
Properties
IUPAC Name |
2-(3-formylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-3-1-4-10(7-9)12-11(13(16)17)5-2-6-14-12/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQJABLRUNLXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=N2)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687022 |
Source
|
Record name | 2-(3-Formylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566198-36-5 |
Source
|
Record name | 2-(3-Formylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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